molecular formula C19H31ClN2O B2625821 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride CAS No. 2418596-02-6

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride

Cat. No.: B2625821
CAS No.: 2418596-02-6
M. Wt: 338.92
InChI Key: YSVAQFHDNJXNRO-GBNZRNLASA-N
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Description

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride is a synthetic compound known for its diverse applications in medicinal chemistry. Its complex structure, including both an aromatic ring and a pyrrolidine ring, lends itself to a variety of biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride typically involves multi-step synthesis

Industrial Production Methods: Industrial methods may employ catalytic hydrogenation and specialized organic solvents to ensure high yield and purity. The hydrochloride salt formation is achieved through a reaction with hydrochloric acid, typically in an aqueous solution, and then purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: Potentially leading to the formation of amine oxides.

  • Reduction: Yielding secondary or tertiary amines under certain conditions.

  • Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Utilizes oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Often conducted using metal catalysts like platinum or palladium under hydrogen gas.

  • Substitution: Reagents such as alkyl halides or sulfonates may be used.

Major Products Formed:

  • Oxidation: Amine oxides.

  • Reduction: Secondary or tertiary amines.

  • Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride is widely studied for its potential use in:

  • Chemistry: As an intermediate in the synthesis of other complex molecules.

  • Biology: Probing enzyme activity and protein interactions.

  • Medicine: Investigated for therapeutic properties, including analgesic and anti-inflammatory effects.

  • Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound's mechanism of action often involves binding to specific molecular targets, such as neurotransmitter receptors or enzymes. This binding can modulate the activity of these targets, thereby exerting its physiological effects. The exact pathways and targets vary based on the specific application and context of use.

Comparison with Similar Compounds

1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride can be compared to similar compounds such as:

  • 1-[(3S,4R)-3-Amino-4-(3,3-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone

  • 1-[(3S,4R)-3-Amino-4-(2,2-dimethylbutyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone

This compound remains a unique and valuable compound due to its specific configuration and versatile applications across multiple fields of study and industry.

Properties

IUPAC Name

1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O.ClH/c1-13-6-14(2)8-15(7-13)9-18(22)21-11-16(17(20)12-21)10-19(3,4)5;/h6-8,16-17H,9-12,20H2,1-5H3;1H/t16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVAQFHDNJXNRO-GBNZRNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=O)N2CC(C(C2)N)CC(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)CC(=O)N2C[C@H]([C@@H](C2)N)CC(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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